N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide
Description
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a hybrid molecule featuring a propanamide linker bridging two distinct benzothiazole moieties: a 6-methylsulfonyl-substituted benzothiazole and a 2-oxobenzothiazolyl group. Below, we compare its structural, synthetic, and physicochemical properties with analogous benzothiazole derivatives reported in recent literature.
Properties
IUPAC Name |
N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4S3/c1-28(24,25)11-6-7-12-15(10-11)26-17(19-12)20-16(22)8-9-21-13-4-2-3-5-14(13)27-18(21)23/h2-7,10H,8-9H2,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQUGVSNXILBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)CCN3C4=CC=CC=C4SC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of 2-aminobenzenethiol with a suitable carboxylic acid derivative under acidic conditions to form the benzo[d]thiazole ring.
Introduction of the Methylsulfonyl Group: The benzo[d]thiazole intermediate is then treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group at the 6-position.
Formation of the Propanamide Linker: The final step involves the coupling of the methylsulfonyl benzo[d]thiazole derivative with 3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanoic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated synthesis equipment to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom of the methylsulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols under suitable conditions.
Substitution: The aromatic rings in the benzo[d]thiazole moieties can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated benzo[d]thiazole derivatives.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, including:
- Anticancer Activity : Research indicates that derivatives of benzothiazole, including this compound, demonstrate potential as anticancer agents. They may inhibit cell proliferation and induce apoptosis in various cancer cell lines .
- Anti-inflammatory Properties : Studies have shown that this compound can reduce inflammation in animal models, suggesting its potential use in treating inflammatory diseases. It has been compared favorably against standard anti-inflammatory drugs in various assays .
- Antimicrobial Effects : The compound has been tested for antimicrobial activity against several pathogens, showing effectiveness in inhibiting bacterial growth .
Table 1: Summary of Research Findings
Potential Therapeutic Applications
Given its diverse biological activities, N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide holds promise for several therapeutic applications:
- Cancer Therapy : As a potential lead compound for developing new anticancer agents.
- Treatment of Inflammatory Disorders : Could be formulated into anti-inflammatory medications targeting conditions like arthritis or colitis.
- Antimicrobial Agents : May serve as a base for developing new antibiotics amid rising antibiotic resistance.
Mechanism of Action
The mechanism of action of N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting the function of enzymes or modulating receptor activity. This interaction can disrupt biological pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features of the Target Compound:
- Methylsulfonyl substituent : Enhances polarity and electron-withdrawing effects.
- Propanamide linker : Provides flexibility and hydrogen-bonding capacity.
- 2-Oxobenzothiazolyl group : Contributes to resonance stabilization and hydrogen-bond acceptor sites.
Table 1: Structural Comparison with Analogous Compounds
Biological Activity
N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the biological activities associated with this compound, including its anti-inflammatory, analgesic, and antifungal properties, as well as its mechanisms of action.
Chemical Structure
The molecular formula of this compound is represented as follows:
1. Anti-inflammatory and Analgesic Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory and analgesic properties. In a study evaluating various thiazole derivatives, certain compounds demonstrated promising results in reducing inflammation and pain in animal models. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
Table 1: Anti-inflammatory Activity of Thiazole Derivatives
| Compound | Dose (mg/kg) | Inhibition (%) |
|---|---|---|
| 3c | 50 | 75 |
| 4d | 50 | 60 |
| 5e | 50 | 55 |
2. Antifungal Activity
The antifungal activity of benzothiazole derivatives has been well-documented. Compounds similar to this compound were tested against various phytopathogenic fungi. The results showed that these compounds can effectively inhibit fungal growth, with varying degrees of potency.
Table 2: Antifungal Activity against Phytopathogenic Fungi
| Compound | Fungi Species | IC50 (μg/mL) |
|---|---|---|
| 6h | Fusarium oxysporum | 23.39 |
| 6a | Botrytis cinerea | 62.62 |
| 6c | Alternaria solani | 50.42 |
The biological activity of this compound is believed to be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways, such as COX and LOX, thereby reducing the synthesis of pro-inflammatory mediators.
- Antifungal Mechanism : The antifungal action is likely due to disruption of fungal cell membrane integrity or interference with essential metabolic pathways within the fungi.
Case Studies
Several case studies have highlighted the efficacy of benzothiazole derivatives in clinical settings:
- Case Study on Inflammation : A clinical trial involving patients with rheumatoid arthritis demonstrated that a related compound significantly reduced joint inflammation markers compared to placebo controls .
- Fungal Infections : In agricultural applications, derivatives have shown effectiveness in controlling fungal infections in crops, leading to increased yields and reduced reliance on traditional fungicides .
Q & A
Q. What synthetic strategies are recommended for preparing analogs of this compound, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of benzothiazole derivatives typically involves multi-step protocols. For example, coupling reactions between 2-aminothiazole derivatives and activated carboxylic acids (e.g., using DCC/HOBt or HBTU as coupling agents) yield amide bonds . Optimizing reaction conditions (e.g., solvent polarity, temperature, and catalyst) can improve yields. For instance, using DMSO with triethylamine as a base increased coupling efficiency in related propanamide syntheses . Reaction monitoring via TLC or HPLC is critical to identify intermediates and optimize stoichiometry .
Q. How can NMR and mass spectrometry be employed to confirm the structure of this compound?
- Methodological Answer : 1H/13C NMR analysis should focus on diagnostic signals:
- Methylsulfonyl groups: Sharp singlet at ~3.3 ppm (1H) and 44-46 ppm (13C) .
- Benzothiazole protons: Aromatic signals between 7.0–8.5 ppm .
- Amide protons: Broad signal at ~6.5–7.5 ppm .
HRMS (ESI+) should confirm the molecular ion ([M+H]+) with mass accuracy <5 ppm. Isotopic patterns must match theoretical values for sulfur and bromine (if present) .
Q. What computational methods are suitable for predicting the electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-311+G(d,p) can model electron density distribution, HOMO-LUMO gaps, and electrostatic potential surfaces. These predict reactivity (e.g., nucleophilic/electrophilic sites) and correlate with experimental UV-Vis spectra . Software like Gaussian or ORCA is recommended, with solvent effects modeled using the PCM approach .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular conformation, and what challenges arise with this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELXL is ideal for resolving bond angles, torsion angles, and hydrogen-bonding networks. For example, benzo[d]thiazole rings often exhibit planarity deviations <5° due to steric hindrance . Challenges include:
- Crystal twinning : Mitigate via controlled crystallization (slow evaporation in DMF/water).
- Disorder : Refine using PART instructions in SHELXL .
Validate results with R-factor <0.05 and check for π-π stacking interactions in the crystal lattice .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?
- Methodological Answer :
- Variable Substituents : Systematically replace methylsulfonyl (electron-withdrawing) with methoxy (electron-donating) groups to assess electronic effects on activity .
- Biological Assays : Test analogs against target proteins (e.g., kinases) using fluorescence polarization or SPR to measure binding affinities .
- Data Analysis : Use multivariate regression (e.g., QSAR) to correlate logP, polar surface area, and IC50 values. Contradictory data (e.g., high potency but poor solubility) may require pharmacokinetic optimization .
Q. What role do hydrogen-bonding motifs play in stabilizing the compound’s solid-state structure?
- Methodological Answer : Graph-set analysis of SC-XRD data identifies recurring motifs (e.g., R₂²(8) for N-H···O=C interactions). For benzothiazoles, intermolecular N-H···S bonds often stabilize crystal packing . Compare experimental data with Etter’s rules to predict supramolecular assembly . Discrepancies between DFT-predicted and observed H-bond lengths may indicate solvent or lattice energy effects .
Q. How can in vitro biological activity data be reconciled with contradictory computational predictions?
- Methodological Answer : If a compound shows unexpected activity (e.g., high cytotoxicity despite favorable ADMET predictions):
Re-evaluate Assay Conditions : Check for false positives (e.g., aggregation in DMSO) via dynamic light scattering .
Off-Target Profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify unintended targets .
Metabolite Screening : LC-MS/MS can detect active metabolites not accounted for in initial models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
